molecular formula C13H19NO2 B3150138 Methyl 4-((diethylamino)methyl)benzoate CAS No. 68453-55-4

Methyl 4-((diethylamino)methyl)benzoate

Cat. No. B3150138
CAS RN: 68453-55-4
M. Wt: 221.29 g/mol
InChI Key: WDNJENVQGOKGDM-UHFFFAOYSA-N
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Description

“Methyl 4-((diethylamino)methyl)benzoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “Benzoic acid, 4-(dimethylamino)-, methyl ester”, “Methyl p-(dimethylamino)benzoate”, and "Methyl 4-(N,N-dimethylamino)benzoate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate group (a benzene ring attached to a carboxylate group) and a dimethylamino group attached to the fourth carbon of the benzene ring . The molecular weight of this compound is approximately 179.216 Da .

Scientific Research Applications

Synthesis and Industrial Application

Methyl 4-((diethylamino)methyl)benzoate, as a chemical compound, plays a crucial role in various synthesis processes. An example is its use as an intermediate in the synthesis of Tianeptine, a known antidepressant. A study by Yang Jian-she (2009) outlines the process of preparing this compound from 4-Amino-methylbenzene-2-sulfonic acid, through diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. The improved process was highlighted for its industrial suitability due to higher yield and lower cost, showcasing the compound's significance in large-scale production (Yang Jian-she, 2009).

Antibacterial Properties

Research also delves into the antibacterial potential of this compound derivatives. A 2011 study by Y. Murthy et al. synthesized a series of these derivatives and tested their antibacterial activity on various bacterial strains. Some of the synthesized compounds exhibited potent inhibitory activity, suggesting their potential as antibacterial agents (Y. Murthy et al., 2011).

Pharmaceutical and Organic Synthesis

Another application area is in pharmaceutical and organic synthesis. E. Popovski et al. (2010) reported the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, demonstrating the utility of this compound in creating compounds for pharmaceutical intermediates and in various organic syntheses (E. Popovski et al., 2010).

Analytical Applications

In analytical chemistry, the compound finds use as a probe in studying the twisted intramolecular charge transfer (TICT) of 4-(diethylamino)benzoic acid (DEABA) in solutions. L. Jianzhong et al. (1997) explored this application, demonstrating how the compound's behavior in various environments can be indicative of microenvironmental changes, useful for analytical and diagnostic purposes (L. Jianzhong et al., 1997).

Catalysis Research

Additionally, research into catalysis involves this compound. A. Wali et al. (1998) investigated its reaction with NH3 over Montmorillonite K10 clay, revealing pathways leading to the formation of various products, thus contributing to the understanding of catalytic processes (A. Wali et al., 1998).

Natural Product Synthesis

The compound is also utilized in the synthesis of natural products, as shown by Zhi‐Bo Jiang et al. (2015), who isolated novel benzoates from the lateral roots of Aconitum carmichaeliiand compared them with synthetic methyl 3,6-bis(diethylamino)benzoqunonylcarboxylate, demonstrating its role in the discovery and synthesis of bioactive compounds (Zhi‐Bo Jiang et al., 2015).

Development of Novel Anti-Cancer Agents

Additionally, this compound derivatives are being explored for their potential as anti-cancer agents. J. Soni et al. (2015) synthesized a new series of these derivatives, which showed potent anti-cancer activity in preliminary screenings, suggesting their potential in cancer treatment (J. Soni et al., 2015).

Biophotonic Applications

The compound's derivatives have also been studied for their biophotonic properties. V. Nesterov et al. (2003) characterized structures that show potential in biophotonic applications, indicating a new avenue for research in the field of light absorption and fluorescence (V. Nesterov et al., 2003).

properties

IUPAC Name

methyl 4-(diethylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)10-11-6-8-12(9-7-11)13(15)16-3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNJENVQGOKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-formylbenzoate (300 mg) in 1,2-dichloroethane (6 mL) is added diethylamine (113 μL), and thereto is added sodium triacetoxyborohydride (581 mg) and acetic acid (261 μL) under ice-cooling. The mixture is stirred at room temperature for 18 hours. The reaction mixture is diluted with chloroform (5 mL) and thereto is added a saturated sodium hydrogencarbonate solution (10 mL). After stirring, the organic layer is separated and concentrated. The resultant crude product is purified by column chromatography on NH-silica gel (Solvent; n-hexane:ethyl acetate=70:30→40:60) to give methyl 4-(diethylaminomethyl)benzoate (144 mg, yield; 60%) as an oil. MS (APCI) m/z: 222 [M+H]+
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
581 mg
Type
reactant
Reaction Step Two
Quantity
261 μL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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